

Pentabromotoluene: A Technical Guide to Toxicological and Safety Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentabromotoluene

Cat. No.: B047190

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Pentabromotoluene (PBT) is a brominated flame retardant historically used in various consumer and industrial products. As with many halogenated organic compounds, its persistence in the environment and potential for bioaccumulation have raised concerns regarding its toxicological profile. This technical guide provides a comprehensive overview of the available toxicology and safety data for **pentabromotoluene**, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and to inform risk assessment and safety management strategies.

Acute Toxicity

Data on the acute toxicity of **pentabromotoluene** is limited in publicly available literature. While Safety Data Sheets (SDS) for products containing toluene often provide LD50 and LC50 values for the solvent, they frequently list the toxicity data for **pentabromotoluene** as "Not Available." This indicates a significant data gap in the understanding of the acute lethal effects of this compound.

Subchronic Toxicity

A key study by Chu et al. (1987) investigated the subacute and subchronic toxicity of **pentabromotoluene** in rats. The findings from the 91-day subchronic study are summarized below.

Quantitative Subchronic Toxicity Data

Endpoint	Species	Sex	Route of Administration	Dosage Levels (in diet)	Duration	NOAEL	LOAEL	Key Findings
Subchronic Toxicity	Rat (Sprague-Dawley)	Male & Female	Oral (dietary)	0, 0.05, 0.5, 5.0, 50, 500 ppm	91 days	5.0 ppm (0.35 mg/kg bw/day)	50 ppm (3.5 mg/kg bw/day)	Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. Males were generally more susceptible. ^[1]

Experimental Protocol: 91-Day Subchronic Oral Toxicity Study in Rats

The methodology employed by Chu et al. (1987) provides a framework for understanding the subchronic effects of **pentabromotoluene**.

- Test Animals: Groups of 15 male and 15 female Sprague-Dawley rats were used for each dose level.
- Administration of Test Substance: **Pentabromotoluene** was administered through the diet at concentrations of 0, 0.05, 0.5, 5.0, 50, and 500 ppm for 91 consecutive days.
- Observations:
 - Clinical Signs: Animals were observed daily for any signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of various parameters.
 - Gross Pathology and Organ Weights: At the end of the study, all animals were subjected to a complete necropsy. The weights of major organs were recorded.
 - Histopathology: Tissues from all major organs were preserved and examined microscopically.

Genotoxicity

The genotoxic potential of **pentabromotoluene** has been evaluated in a bacterial reverse mutation assay (Ames test).

Quantitative Genotoxicity Data

Assay	Test System	Metabolic Activation	Concentration/ Dose Range	Result
Ames Test	Salmonella typhimurium	With and without S9	Not specified in abstract	Negative

Source: Zeiger et al., 1987. Note: The full data from this study was not available in the reviewed literature.

Experimental Protocol: Salmonella Mutagenicity Test (Ames Test)

The study by Zeiger et al. (1987) was part of a large screening program and followed a preincubation modification of the standard Ames test.

- **Test Strains:** Multiple strains of *Salmonella typhimurium* are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
- **Metabolic Activation:** The assay was conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction from the livers of Aroclor-induced rats and hamsters) to mimic mammalian metabolism.
- **Procedure:** The test chemical, bacterial strains, and S9 mix (if applicable) are pre-incubated together before being plated on a minimal agar medium.
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

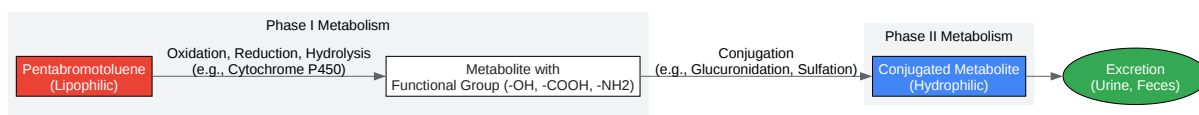
Carcinogenicity, Reproductive, and Developmental Toxicity

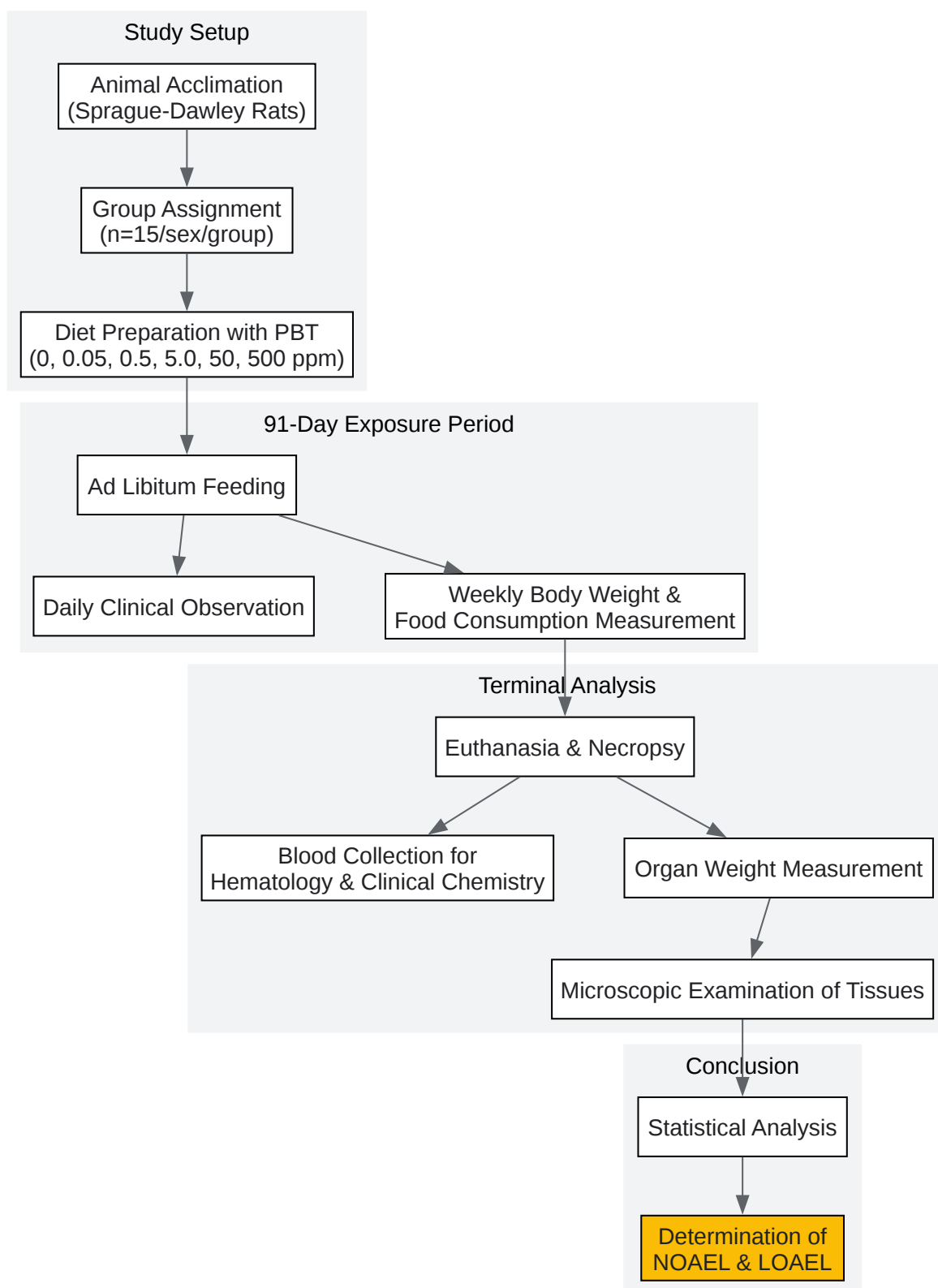
A thorough review of the available scientific literature did not yield any specific studies on the carcinogenicity, reproductive toxicity, or developmental toxicity of **pentabromotoluene**. This represents a significant knowledge gap in the toxicological database for this compound.

Metabolism and Biotransformation

Specific metabolic pathways for **pentabromotoluene** have not been detailed in the available literature. However, as a xenobiotic, it is expected to undergo biotransformation processes common to foreign compounds entering the body. The primary goal of metabolism is to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. This generally occurs in two phases.

Generalized Xenobiotic Biotransformation Pathway





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References

- 1. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pentabromotoluene: A Technical Guide to Toxicological and Safety Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047190#pentabromotoluene-toxicology-and-safety-data]

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